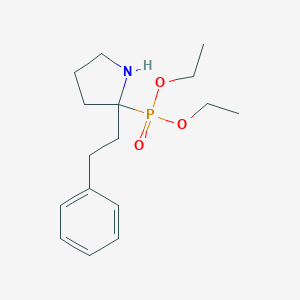
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves several steps. One common method includes the reaction of diethyl phosphite with 2-phenethylpyrrolidine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine can be compared with other similar compounds such as:
Diethyl (2-phenethylpyrrolidin-2-yl)phosphonate: Similar in structure but may have different reactivity and applications.
2-Phenethylpyrrolidine derivatives: These compounds share the pyrrolidine core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific diethoxyphosphoryl group, which imparts distinct reactivity and functionality .
Biologische Aktivität
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine (CAS No. 434941-00-1) is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19NO4P
- Molecular Weight : 281.27 g/mol
- IUPAC Name : 2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine
The compound features a pyrrolidine ring substituted with a diethoxyphosphoryl group and a phenethyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Hypolipidemic Effects : Similar compounds in the pyrrolidine class have shown potential in reducing serum lipid levels, indicating a possible therapeutic role in managing hyperlipidemia.
- Neuroprotective Properties : Investigations into related compounds suggest that they may provide neuroprotection, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The diethoxyphosphoryl group may interact with enzymes involved in lipid metabolism, leading to reduced cholesterol and triglyceride levels.
- Receptor Modulation : The phenethyl moiety could influence neurotransmitter receptors, contributing to neuroprotective effects.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Solubility : The compound is poorly soluble in water but dissolves well in organic solvents like ethanol and dimethylformamide, which may affect its bioavailability.
- Metabolism : Initial studies suggest that metabolic pathways could involve hydrolysis of the diethoxyphosphoryl group, impacting its efficacy and safety profile.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXMSYDQTYFTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452776 |
Source


|
| Record name | AGN-PC-0NESCU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434941-00-1 |
Source


|
| Record name | AGN-PC-0NESCU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














